S-苯基巯基乙酸

描述

S-Phenylmercapturic acid is a N-acyl-amino acid.

科学研究应用

苯暴露的生物标志物

S-苯基巯基乙酸被认为是评估人体苯暴露的特定生物标志物。它是苯的一种次要代谢物,在评估职业性接触这种化学物质时特别有用。尿液中 S-苯基巯基乙酸的存在表明苯暴露,使其成为职业健康和环境研究中的宝贵工具。例如,一项研究证明了在韩国石化和工业区的工人中使用这种生物标志物监测苯暴露,突出了其在环境和职业健康监测中的功效 (Fang 等人,2000 年)。

检测分析技术

分析方法的进步提高了 S-苯基巯基乙酸的检测和定量分析。通常使用高效液相色谱结合串联质谱 (LC-MS/MS) 等技术。这些方法不仅具有特异性和灵敏度,而且能够进行高通量分析,这对于大规模生物监测研究至关重要。例如,开发了一种用于测定人尿液中 S-苯基巯基乙酸的方法,为监测苯暴露提供了一种快速且灵敏的方法 (Li 等人,2006 年)。

了解苯代谢

对苯代谢的研究已确定 S-苯基巯基乙酸是一种关键代谢物,它是细胞内谷胱甘肽与苯氧化物-氧杂环戊烯反应形成的。了解这一代谢途径对于评估苯暴露对人体健康的影响至关重要。例如,Henderson 等人 (2005 年) 进行的研究提供了对导致 S-苯基巯基乙酸形成的生化过程及其在苯代谢中的作用的见解 (Henderson 等人,2005 年)。

在分子流行病学研究中的作用

S-苯基巯基乙酸还用于分子流行病学研究中,以评估不同人群中苯的暴露水平。在尿液样本中检测到它可以提供有关各种环境中暴露水平的宝贵数据,从工业环境到城市地区。这种应用在一个研究中得到了例证,该研究使用 S-苯基巯基乙酸作为生物标志物,在欧洲对暴露于不同苯水平的人群进行研究 (Farmer 等人,2005 年)。

作用机制

安全和危害

When handling S-PMA, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

S-Phenylmercapturic acid plays a crucial role in the detoxification of benzene. It is formed through the conjugation of benzene oxide with glutathione, followed by further metabolism involving enzymes such as glutathione S-transferase. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the excretion of benzene from the body. The interaction with glutathione S-transferase is particularly significant as it catalyzes the conjugation reaction, leading to the formation of S-Phenylmercapturic acid .

Cellular Effects

S-Phenylmercapturic acid influences various cellular processes, particularly in cells exposed to benzene. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence in cells indicates benzene exposure, which can lead to alterations in cellular functions. For instance, benzene exposure has been linked to changes in gene expression related to cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, S-Phenylmercapturic acid exerts its effects through binding interactions with biomolecules. The formation of this compound involves the enzymatic conjugation of benzene oxide with glutathione, followed by acetylation. This process helps in detoxifying benzene and facilitating its excretion. The compound’s ability to bind with enzymes like glutathione S-transferase is crucial for its formation and subsequent detoxification of benzene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Phenylmercapturic acid can vary over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Studies have shown that the concentration of S-Phenylmercapturic acid in urine samples can vary depending on the sample preparation methods and storage conditions. Long-term exposure to benzene and the subsequent formation of S-Phenylmercapturic acid can lead to chronic health effects, including hematological disorders .

Dosage Effects in Animal Models

In animal models, the effects of S-Phenylmercapturic acid vary with different dosages of benzene exposure. Higher doses of benzene lead to increased formation of S-Phenylmercapturic acid, which can be detected in urine samples. At high doses, benzene exposure can result in toxic effects, including bone marrow suppression and increased risk of leukemia. The formation of S-Phenylmercapturic acid serves as an indicator of benzene metabolism and exposure levels .

Metabolic Pathways

S-Phenylmercapturic acid is involved in the metabolic pathways of benzene detoxification. The primary pathway includes the oxidation of benzene to benzene oxide, followed by conjugation with glutathione to form S-Phenylmercapturic acid. This pathway involves enzymes such as cytochrome P450 and glutathione S-transferase. The formation of S-Phenylmercapturic acid helps in reducing the toxic effects of benzene by facilitating its excretion .

Transport and Distribution

Within cells and tissues, S-Phenylmercapturic acid is transported and distributed through various mechanisms. It is primarily excreted in urine, indicating its role in detoxification. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The efficient transport and excretion of S-Phenylmercapturic acid are essential for reducing benzene toxicity .

Subcellular Localization

S-Phenylmercapturic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. The compound’s presence in specific cellular compartments is crucial for its role in detoxifying benzene and protecting cells from its toxic effects .

属性

IUPAC Name |

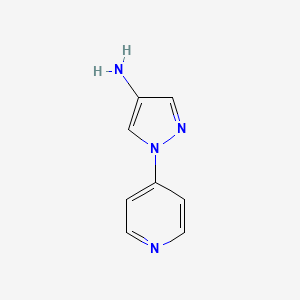

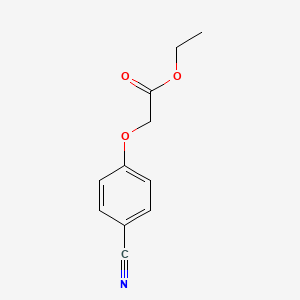

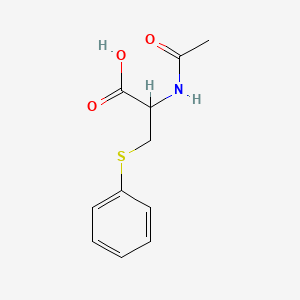

2-acetamido-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICOZWHZVMOPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344809 | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20640-68-0, 4775-80-8, 20614-68-0 | |

| Record name | Cysteine, N-acetyl-S-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20640-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Phenylmercapturic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike other benzene metabolites like trans,trans-muconic acid, S-PMA is not produced from other common sources. This makes it a more specific indicator of benzene exposure, even at low levels. []

ANone: Several techniques are used, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection [, , ], diode-array detection (DAD) [], or mass spectrometry (MS) [, , , , , , , , , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for S-PMA analysis. [, , , , , , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Provides a rapid and cost-effective screening method. [, , , ]

A: * Low concentrations in urine: Especially at low exposure levels, necessitating highly sensitive analytical methods. [, , ]* Presence of a precursor: Pre-S-phenylmercapturic acid in urine can convert to S-PMA during acidification, leading to overestimations. [, , ] This variability necessitates standardized sample preparation, potentially including quantitative hydrolysis for total S-PMA measurement. [, , ]* Influence of smoking: Smokers generally exhibit higher S-PMA levels, even without occupational exposure. [, ] This emphasizes the importance of considering smoking habits when interpreting S-PMA data. []

A: The pH at which urine samples are prepared significantly impacts the final S-PMA concentration. Acidic conditions convert pre-S-PMA to S-PMA, leading to artificially high results if not standardized across laboratories. [] Neutral pH during sample preparation might provide a more accurate baseline but could underestimate total potential S-PMA. []

ANone: Automated systems offer several benefits, including:

- Increased throughput: Enables the analysis of a large number of samples, crucial for large-scale studies and biomonitoring programs. [, , ]

- Reduced manual labor: Minimizes human error and improves efficiency, freeing up resources for other tasks. []

- Improved reproducibility: Standardized procedures enhance the consistency and reliability of results. []

A: Benzene metabolism involves its initial conversion to benzene oxide-oxepin. This reactive intermediate primarily rearranges to phenol but can also react with glutathione, albeit inefficiently, to form pre-S-PMA. This precursor then undergoes further enzymatic processing and dehydration to yield S-PMA, which is excreted in urine. []

A: Glutathione acts as a detoxifying agent, conjugating with the reactive benzene oxide-oxepin to prevent its further metabolism into potentially harmful metabolites. This conjugation is a crucial step in the pathway leading to the formation of S-PMA. []

A: While benzene oxide-oxepin can be conjugated with glutathione to initiate S-PMA formation, this reaction is relatively inefficient at physiological pH. The spontaneous rearrangement of benzene oxide-oxepin to phenol is much faster, making phenol the major metabolite of benzene. []

A: Polymorphisms in genes like CYP2E1, NQO1, EPHX1, and GSTT1 can influence the activity of enzymes involved in benzene metabolism, thus impacting S-PMA levels. [, ] Notably, GSTT1 deletions are significantly associated with higher S-PMA levels, highlighting the importance of considering genetic factors in exposure assessment. [, , ]

ANone: S-PMA analysis serves as a valuable tool for:

- Biological monitoring: Accurately assessing benzene exposure in workers, particularly in industries like petrochemicals, footwear manufacturing, and oil refineries. [, , , , , , , , , ]

- Risk assessment: Identifying individuals and populations at higher risk of benzene-related health effects, allowing for timely intervention and prevention strategies. [, , ]

- Evaluating effectiveness of control measures: Assessing the impact of workplace interventions aimed at reducing benzene exposure and protecting worker health. []

ANone: Future research can focus on:

- Standardized analytical methods: Developing and validating highly sensitive and specific methods with minimized inter-laboratory variability, particularly for low exposure levels. []

- Understanding genetic influences: Further elucidating the role of genetic polymorphisms on S-PMA levels to improve personalized exposure assessment and risk stratification. []

- Exploring other exposure sources: Investigating the contribution of non-occupational sources, like traffic pollution and environmental tobacco smoke, to S-PMA levels. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)